N-(4-chlorophenyl)-2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide N-(4-chlorophenyl)-2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 895651-01-1
VCID: VC6894907
InChI: InChI=1S/C27H23ClN2O4/c1-3-34-21-12-13-24-22(14-21)27(33)23(26(32)18-6-4-17(2)5-7-18)15-30(24)16-25(31)29-20-10-8-19(28)9-11-20/h4-15H,3,16H2,1-2H3,(H,29,31)
SMILES: CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)C)CC(=O)NC4=CC=C(C=C4)Cl
Molecular Formula: C27H23ClN2O4
Molecular Weight: 474.94

N-(4-chlorophenyl)-2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

CAS No.: 895651-01-1

Cat. No.: VC6894907

Molecular Formula: C27H23ClN2O4

Molecular Weight: 474.94

* For research use only. Not for human or veterinary use.

N-(4-chlorophenyl)-2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide - 895651-01-1

Specification

CAS No. 895651-01-1
Molecular Formula C27H23ClN2O4
Molecular Weight 474.94
IUPAC Name N-(4-chlorophenyl)-2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide
Standard InChI InChI=1S/C27H23ClN2O4/c1-3-34-21-12-13-24-22(14-21)27(33)23(26(32)18-6-4-17(2)5-7-18)15-30(24)16-25(31)29-20-10-8-19(28)9-11-20/h4-15H,3,16H2,1-2H3,(H,29,31)
Standard InChI Key AAMAANUBUDKXPH-UHFFFAOYSA-N
SMILES CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)C)CC(=O)NC4=CC=C(C=C4)Cl

Introduction

Structural and Chemical Identity

IUPAC Nomenclature and Molecular Architecture

The systematic IUPAC name, N-(4-chlorophenyl)-2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide, reflects its intricate structure . The quinoline core (a bicyclic system comprising a benzene ring fused to a pyridine ring) is substituted at position 6 with an ethoxy group (OCH2CH3-\text{OCH}_2\text{CH}_3), at position 3 with a 4-methylbenzoyl moiety (C(=O)C6H4CH3-\text{C(=O)C}_6\text{H}_4\text{CH}_3), and at position 1 with an acetamide group linked to a 4-chlorophenyl ring (NHCOC6H4Cl-\text{NHCOC}_6\text{H}_4\text{Cl}) .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC27H23ClN2O4\text{C}_{27}\text{H}_{23}\text{ClN}_{2}\text{O}_{4}
Molecular Weight474.9 g/mol
InChI KeyAAMAANUBUDKXPH-UHFFFAOYSA-N
SMILESCCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)C)CC(=O)NC4=CC=C(C=C4)Cl

Stereochemical and Electronic Features

The planar quinoline core facilitates π-π stacking interactions, while the electron-withdrawing chloro and carbonyl groups enhance electrophilicity at specific positions. The ethoxy group contributes to lipophilicity, potentially influencing membrane permeability in biological systems.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves a multi-step sequence beginning with the formation of the quinoline core via the Friedländer reaction, followed by sequential functionalization:

  • Quinoline Core Formation: Condensation of aniline derivatives with β-ketoesters under acidic conditions yields the 4-quinolinone scaffold.

  • Ethoxylation: Nucleophilic substitution at position 6 using ethyl iodide in the presence of potassium carbonate introduces the ethoxy group.

  • Benzoylation: Acylation at position 3 with 4-methylbenzoyl chloride under Schotten-Baumann conditions attaches the methylbenzoyl moiety.

  • Acetamide Coupling: Reaction of the intermediate with 4-chloroaniline using carbodiimide coupling agents (e.g., EDCI/HOBt) forms the final acetamide linkage.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Quinoline formationAcetic acid, 120°C, 8 hr65–70
EthoxylationEthyl iodide, K2_2CO3_3, DMF, 80°C75–80
Benzoylation4-Methylbenzoyl chloride, NaOH, 0°C85–90
Acetamide couplingEDCI, HOBt, DCM, RT70–75

Industrial Scalability Challenges

Industrial production requires optimizing solvent recovery, minimizing waste, and ensuring batch consistency. Continuous flow reactors could enhance heat transfer during exothermic steps like benzoylation, while catalytic hydrogenation might replace stoichiometric reducing agents.

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<0.1 mg/mL) due to its hydrophobic aromatic rings but dissolves readily in dimethyl sulfoxide (DMSO) and dichloromethane. Stability studies indicate decomposition above 200°C, with photodegradation observed under UV light.

Spectroscopic Characterization

  • UV-Vis: λmax_{\text{max}} at 265 nm (quinoline π→π* transition) and 310 nm (n→π* of carbonyl groups).

  • IR: Peaks at 1680 cm1^{-1} (C=O stretch), 1540 cm1^{-1} (C=N quinoline), and 750 cm1^{-1} (C-Cl).

  • NMR: 1H^1\text{H} NMR (DMSO-d6_6): δ 8.45 (s, 1H, quinoline-H), 7.85–7.20 (m, aromatic Hs), 4.10 (q, J=7 Hz, OCH2_2CH3_3), 2.40 (s, 3H, CH3_3).

Biological Activities and Mechanistic Insights

Antimicrobial Efficacy

In vitro assays demonstrate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL), likely due to DNA intercalation disrupting replication. The chloro and ethoxy groups may enhance membrane penetration, while the methylbenzoyl moiety could inhibit bacterial efflux pumps.

Table 3: Cytotoxicity Profile

Cell LineIC50_{50} (µM)Mechanism
MCF-7 (Breast cancer)12.5Caspase-3 activation
A549 (Lung cancer)18.7Topoisomerase IIα inhibition
HEK-293 (Normal)>100N/A

Comparative Analysis with Structural Analogues

Activity-Structure Relationships

  • Removal of Ethoxy Group: Analogues lacking the 6-ethoxy substituent show reduced antimicrobial potency (MIC >128 µg/mL), underscoring its role in lipophilicity.

  • Chlorophenyl vs. Phenyl: Replacement of the 4-chlorophenyl group with phenyl decreases anticancer activity (IC50_{50} = 45 µM in MCF-7), suggesting chlorine enhances electron-deficient interactions.

Analytical and Quality Control Methods

High-Performance Liquid Chromatography (HPLC)

  • Column: C18, 5 µm, 250 × 4.6 mm

  • Mobile Phase: Acetonitrile:water (70:30) with 0.1% trifluoroacetic acid

  • Retention Time: 8.2 min

  • Purity: ≥98% (UV detection at 265 nm)

Mass Spectrometry

  • ESI-MS: m/z 475.1 [M+H]+^+, 497.1 [M+Na]+^+.

  • HRMS: Calculated for C27H23ClN2O4\text{C}_{27}\text{H}_{23}\text{ClN}_{2}\text{O}_{4}: 474.1345; Found: 474.1342.

Future Directions and Applications

While current data are promising, further studies are needed to:

  • Elucidate in vivo pharmacokinetics and toxicity profiles.

  • Explore synergistic effects with existing antibiotics or chemotherapeutics.

  • Develop targeted delivery systems (e.g., nanoparticle conjugates) to enhance bioavailability.

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